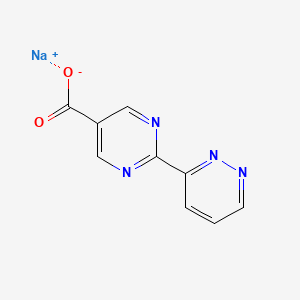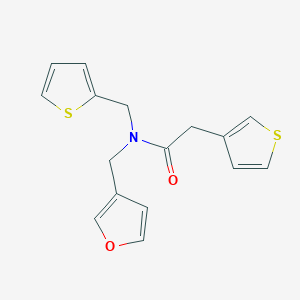
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide" is a multifaceted molecule that incorporates furan and thiophene moieties linked through an acetamide group. The presence of these heterocyclic components suggests potential for diverse chemical reactivity and biological activity, as both furan and thiophene rings are prominent in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of furan and thiophene-containing acetamides can be achieved through several methods. One approach involves the palladium-catalyzed oxidative aminocarbonylation of (Z)-2-en-4-yn-1-ols, which yields 2-furan-2-ylacetamides. This method is advantageous due to its simplicity and convenience, starting from readily available materials and proceeding through a sequence of reactions that include conjugate addition and aromatization to produce the furanacetamide derivatives . Another synthesis route for related compounds utilizes a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst, which is noted for its good yields and environmentally friendly protocol .
Molecular Structure Analysis
The molecular structure of furan and thiophene acetamides can be intricate, with the acetamide unit potentially inclined at significant angles relative to the furan ring, as observed in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide . In such compounds, hydrogen bonding plays a crucial role in the crystal packing, forming chains and rings that stabilize the structure.
Chemical Reactions Analysis
Furan and thiophene rings can participate in various chemical reactions. For instance, the reaction between furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can lead to the formation of highly functionalized 2,2'-bifurans and 2-(thiophen-2-yl)furans through a multi-component synthesis process. This reaction proceeds smoothly at ambient temperature and has been confirmed by single-crystal X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene acetamides are influenced by their molecular structure. The presence of electronegative atoms like oxygen and nitrogen in the acetamide group, along with the aromatic heterocycles, can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding, also play a significant role in determining the solid-state structure and properties of these compounds .
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
In the study of heteroaromatic decarboxylative Claisen rearrangement reactions, furan-2-ylmethyl and thiophen-2-ylmethyl derivatives, including compounds similar to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide, undergo reactions to yield disubstituted heteroaromatic products. This process is facilitated by N,O-bis(trimethylsilyl)acetamide-potassium acetate, showcasing the compound's role in synthesizing complex heteroaromatic structures with potential applications in developing new materials or pharmaceuticals (Craig et al., 2005).
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
Another research application involves the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis. This method highlights the compound's versatility and its potential application in the synthesis of environmentally friendly, high-yield products under mild conditions (Raju et al., 2022).
Facile Electrochemical Polymerization
The compound's utility extends to the electrochemical polymerization of 2-(thiophen-2-yl)furan, leading to new materials with enhanced capacitance properties. This study illustrates the potential of such compounds in developing advanced materials for supercapacitor applications, showcasing the importance of heteroaromatic compounds in energy storage technologies (Mo et al., 2015).
Antimicrobial Activity
Additionally, derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of furan-2-ylmethyl and thiophen-2-ylmethyl structures in contributing to the development of new antimicrobial agents. This highlights the compound's relevance in addressing the growing need for novel antimicrobials in the fight against drug-resistant pathogens (Arora et al., 2013).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-thiophen-3-yl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c18-16(8-13-4-7-20-12-13)17(9-14-3-5-19-11-14)10-15-2-1-6-21-15/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRJUHXGLCKNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

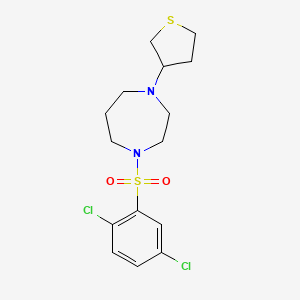
![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)
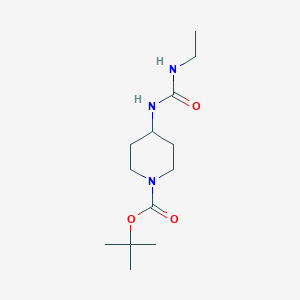

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)
![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)

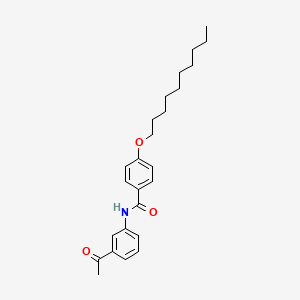
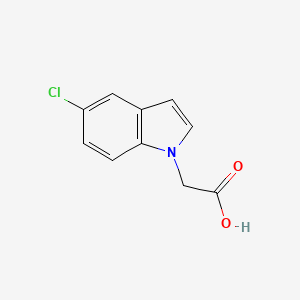
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
